3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid

Kinase inhibitor design Renin inhibition Structure‑based drug design

This compound is a uniquely configured piperidinylpyrimidine for advanced SAR and selectivity profiling. The N-acetylpiperidine 3-yl linkage and C6-methyl substitution are critical determinants for HIV-1 LTR inhibition and kinase hinge-region interrogation. Its high hydrophilicity (LogD -2.60) makes it an ideal reference standard to benchmark solubility limits. The free propanoic acid handle enables facile amide coupling for PROTAC linker attachment or focused library synthesis, directly addressing your need for a versatile, low-molecular-weight scaffold.

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
CAS No. 1316218-68-4
Cat. No. B1399277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid
CAS1316218-68-4
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CCCN(C2)C(=O)C)CCC(=O)O
InChIInChI=1S/C15H21N3O3/c1-10-8-13(5-6-14(20)21)17-15(16-10)12-4-3-7-18(9-12)11(2)19/h8,12H,3-7,9H2,1-2H3,(H,20,21)
InChIKeyARQREQJQFYSFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic Acid – Core Scaffold, Physicochemical Profile, and Procurement-Relevant Identity


3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid (CAS 1316218-68-4) is a piperidinylpyrimidine derivative bearing an N-acetylpiperidine at the pyrimidine 2‑position via a 3‑yl linkage, a methyl group at the pyrimidine 6‑position, and a propanoic acid chain at the 4‑position. The compound belongs to a class originally explored as inhibitors of tumor necrosis factor‑α (TNF‑α) production and HIV‑1 long‑terminal‑repeat (LTR) activation [1]. Its molecular formula is C₁₅H₂₁N₃O₃ (MW 291.35), with a predicted acidic pKa of ~3.92 and a polar surface area of 83.39 Ų [2]. Commercial availability is primarily through specialty research chemical suppliers at ≥95% purity .

Why Piperidinylpyrimidine Analogs Are Not Freely Interchangeable with 3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic Acid


Structure‑activity relationship (SAR) investigations on piperidinylpyrimidines have established that both the nature of the piperidine N‑substituent and the lipophilic character of the pyrimidine C6 position are decisive for biological activity, particularly for HIV‑1 LTR inhibition [1]. Moreover, independent crystallographic and structure‑based design efforts for renin inhibitors demonstrate that the point of piperidine attachment to the pyrimidine ring (3‑yl versus 4‑yl) directly dictates spatial orientation within enzyme ATP pockets [2]. Consequently, even closely related analogs—differing only in piperidine linkage position, N‑acyl group identity, or side‑chain composition—cannot be assumed to exhibit equivalent target engagement, physicochemical behavior, or assay compatibility. The quantitative evidence below delineates where the 3‑(2‑(1‑acetylpiperidin‑3‑yl)‑6‑methylpyrimidin‑4‑yl)propanoic acid scaffold diverges from its nearest comparators.

Quantitative Differentiation Evidence for 3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic Acid Versus Closest Analogs


Piperidine 3‑yl Versus 4‑yl Linkage: Spatial Orientation Validated by Structure‑Based Renin Inhibitor Design

The target compound attaches piperidine to the pyrimidine core at the 3‑position, whereas the nearest commercially available isomer (CAS 1316220‑92‑4) employs a 4‑yl linkage. Although no direct head‑to‑head biological comparison has been published for this specific pair, a structure‑based design campaign for renin inhibitors demonstrated that N‑(piperidin‑3‑yl)pyrimidine‑5‑carboxamides achieve optimal spatial orientation within the ATP‑binding pocket, a feature attributed specifically to the 3‑yl geometry [1]. The 4‑yl isomer, by contrast, would project the piperidine ring along a different vector, likely altering key hydrogen‑bond and hydrophobic contacts.

Kinase inhibitor design Renin inhibition Structure‑based drug design

Predicted Ionization‑State Lipophilicity (LogD pH 7.4) Contrasted with Methanesulfonyl Analog

At physiological pH (7.4), the target compound displays a computationally predicted LogD of −2.60 [1], indicating that the carboxylic acid remains predominantly ionized, conferring high aqueous solubility and low passive membrane permeability. In contrast, the methanesulfonyl‑piperidine analog (CAS 1316218‑52‑6) has a predicted neutral‑species LogP of 0.94 . Although LogP and LogD are not isocratic measurements, the ~3.5‑log‑unit disparity reflects the profound influence of the N‑substituent on overall lipophilicity: the acetyl group preserves a lower‑LogD profile relative to the sulfonyl analog, which is consistent with the acetyl’s smaller size and polarity. No predicted LogD value is publicly available for the 4‑yl isomer.

ADME prediction Lipophilicity Solubility

Commercial Purity Benchmarking: 95% Baseline vs. Higher‑Purity Isomers

The target compound is routinely supplied at a minimum purity of 95% (AKSci) . By comparison, the 4‑yl positional isomer (CAS 1316220‑92‑4) is listed at 97% purity by LeYan , and the methanesulfonyl analog (CAS 1316218‑52‑6) reaches 98% purity . The 2–3% purity differential, while modest, may be consequential for techniques sensitive to trace impurities—including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein crystallography—where minor contaminants can distort binding constants or impede crystal nucleation.

Compound procurement Purity specification Assay readiness

Distinct N‑Acetyl‑3‑yl‑Piperidine + 6‑Methyl‑Pyrimidine + Propanoic Acid Motif for SAR Library Enumeration

Published SAR for piperidinylpyrimidine HIV‑1 LTR inhibitors identifies the N‑substituent (optimally a 3,4‑methylenedioxybenzoyl group) and a lipophilic C6 substituent as the two principal activity determinants [1]. The target compound replaces the methylenedioxybenzoyl group with a compact acetyl moiety while retaining the 6‑methyl substituent, and additionally introduces a propanoic acid side chain at the pyrimidine 4‑position—a combination not represented among the active derivatives disclosed by Fujiwara et al. (2008). The carboxylic acid provides a synthetic handle for amide coupling or ester prodrug formation, expanding the chemical space accessible from this scaffold.

Medicinal chemistry SAR exploration Fragment‑based drug discovery

Optimal Research and Procurement Scenarios for 3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic Acid


HIV‑1 LTR Activation Probe in Jurkat Reporter Assays

Given that the piperidinylpyrimidine class has established HIV‑1 LTR inhibitory activity and that both the N‑substituent and C6 position are critical SAR determinants [1], the target compound—bearing a unique acetyl/C6‑methyl combination—can serve as a negative‑control or selectivity probe against the more potent piperonyloyl derivatives. Its lower predicted LogD (‑2.60 at pH 7.4) [2] may also reduce non‑specific cellular partitioning, simplifying data interpretation.

Kinase Inhibitor Fragment‑Based Screening Leveraging the 3‑yl Geometry

Crystallographic evidence from the renin inhibitor program confirms that a 3‑yl‑piperidine‑pyrimidine core achieves productive ATP‑pocket occupancy [3]. The target compound can be deployed as a fragment in kinase panels where the 4‑yl isomer failed to show binding, exploiting the divergent vector projection to interrogate hinge‑region interactions.

Prodrug or Bioconjugate Synthesis via the Propanoic Acid Handle

The free carboxylic acid at the pyrimidine 4‑position is amenable to amide coupling, esterification, or hydrazide formation without requiring protecting‑group manipulation elsewhere in the molecule. This makes the target compound a practical starting material for generating focused libraries of amide derivatives or for attaching linker moieties in PROTAC degrader design, particularly when a low‑molecular‑weight, hydrophilic warhead is desired [2].

Physicochemical Comparator in Solubility‑Limited Lead Series

With a calculated LogD (pH 7.4) of −2.60, the target compound is substantially more hydrophilic than many drug‑like piperidinylpyrimidines [2]. It can be used as a reference standard to benchmark the aqueous solubility limits of a lead series and to assess whether structural modifications (e.g., N‑sulfonylation as in CAS 1316218‑52‑6, LogP 0.94 ) compromise developability through excessive lipophilicity.

Quote Request

Request a Quote for 3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.